molecular formula C13H22N2 B11820864 4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline

4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline

Cat. No.: B11820864
M. Wt: 206.33 g/mol
InChI Key: HBEOFJYRBYXCMN-UHFFFAOYSA-N
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Description

4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline is an aniline derivative featuring a branched alkylamine substituent at the para position of the aromatic ring. The compound’s structure includes a dimethylbutan-2-yl group attached via a methylene bridge to the amino group, conferring steric bulk and lipophilicity.

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

4-[(3,3-dimethylbutan-2-ylamino)methyl]aniline

InChI

InChI=1S/C13H22N2/c1-10(13(2,3)4)15-9-11-5-7-12(14)8-6-11/h5-8,10,15H,9,14H2,1-4H3

InChI Key

HBEOFJYRBYXCMN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)NCC1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Borane-Mediated Reductive Amination

The use of borane complexes (e.g., BH₃·THF) with acetic acid in dichloromethane (method A) enables efficient imine reduction. For electron-deficient anilines, optimized conditions include:

  • 3 equivalents of BH₃·THF to ensure complete conversion.

  • Acetic acid (5–9 equiv) as a Lewis acid catalyst.

  • Reaction times of 3–41 hours at 0–20°C , yielding 70–85% for analogous compounds.

Table 1: Borane-Based Reductive Amination Conditions

ParameterMethod A (BH₃·THF/AcOH/CH₂Cl₂)Method B (BH₃·THF/TMSCl/DMF)
Temperature0–20°C0°C
Reaction Time3–41 hours10–25 minutes
Yield (Analogous Cases)70–85%90–97%
Key AdditivesAcetic acidTrimethylsilyl chloride (TMSCl)

Method B, employing TMSCl in DMF, accelerates the reaction to ≤25 minutes at 0°C by enhancing imine activation.

Alkylation of 4-(Aminomethyl)aniline

Alternative routes involve alkylating 4-(aminomethyl)aniline with 2-bromo-3,3-dimethylbutane. However, this method risks quaternization or dialkylation due to the amine’s nucleophilicity. Mitigation strategies include:

  • Controlled stoichiometry (1:1 amine:alkylating agent).

  • Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems.

  • Low-temperature conditions (−20°C to 0°C) to suppress side reactions.

Patent data (CN101475501B) highlights the use of boric acid as a dehydrating agent in alkylation reactions, though direct evidence for this compound is absent.

Enantioselective Synthesis and Chirality Control

For enantiomerically pure products, asymmetric reductive amination using chiral catalysts (e.g., Ru-BINAP complexes) or chiral auxiliaries is essential. Thieme Connect’s protocol (method C) employs NaBH₄/TMSCl/DMF for rapid reductions, preserving stereochemistry with ≥90% enantiomeric excess in model systems.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodAdvantagesLimitationsYield Range
Borane reductive aminationHigh selectivity, scalableLong reaction times (method A)70–97%
AlkylationSimple reagentsRequires protecting groups50–65%
Catalytic asymmetricEnantiocontrolCostly catalysts80–90%

Chemical Reactions Analysis

Types of Reactions

4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

Table 1: Synthesis Overview

Step Reactants Conditions Products
14-Aminobenzylamine + 3,3-Dimethylbutan-2-yl chlorideBasic conditions (e.g., NaOH)4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline

Chemistry

In the field of chemistry, 4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various functionalizations that can lead to the development of novel compounds with specific properties .

Biology

The compound is being investigated for its potential role as a ligand in biochemical assays. Its ability to interact with biological targets makes it valuable in studying enzyme kinetics and receptor-ligand interactions. Research indicates that it may modulate the activity of certain enzymes or receptors, leading to significant biological effects .

Medicine

In medicinal chemistry, 4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline is explored for its therapeutic properties. It has been studied as a lead compound in drug development aimed at treating various diseases. Its unique structure may provide insights into new drug mechanisms and therapeutic pathways .

Industrial Applications

The compound is also utilized in the production of dyes, pigments, and specialty chemicals. Its unique reactivity patterns make it suitable for various industrial applications where specific chemical properties are required .

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has shown that compounds similar to 4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline can inhibit mitochondrial ATP synthase, a critical enzyme in cancer metabolism. This suggests potential applications in cancer therapeutics where modulation of metabolic pathways is desired .
  • Ligand Development : A study investigated the use of this compound as a ligand in receptor binding assays. The findings indicated that it could effectively modulate receptor activity, providing a basis for further exploration in drug design .
  • Synthetic Versatility : The compound's ability to undergo various chemical reactions (e.g., oxidation and substitution) allows it to be transformed into other useful derivatives that can be explored for additional biological activities or chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Substituent Effects on Aromatic Reactivity
  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylbutan-2-yl amino methyl group is electron-donating, activating the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation) . In contrast, sulfonyl-containing analogues like 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA) exhibit electron-withdrawing effects, deactivating the ring and reducing reactivity . 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline () introduces a methoxy group, which is moderately electron-donating, but less activating than amines.
Steric and Lipophilic Properties
  • Branched Alkyl Chains: The dimethylbutan-2-yl group enhances lipophilicity compared to linear chains (e.g., 3-(4-Aminobenzyl)aniline, ), improving membrane permeability but reducing aqueous solubility.
  • Aromatic vs. Aliphatic Substituents: Compounds like N-ethyl-4-[[4-[ethyl(2-phenoxyethyl)amino]phenyl]methyl]-N-(2-phenoxyethyl)aniline () incorporate bulky aromatic substituents, further increasing steric hindrance and influencing molecular packing .

Physicochemical Properties

Hydrogen Bonding and Crystal Packing
  • Hydrogen Bond Networks :
    • PSMA forms strong N–H···O hydrogen bonds (2.48–2.47 Å), creating layered structures with R₂²(18) motifs .
    • In contrast, the dimethylbutan-2-yl analogue likely forms weaker N–H···N or C–H···π interactions due to the absence of sulfonyl groups, leading to less ordered crystalline phases.
  • Melting Points and Solubility: PSMA’s hydrogen-bonded network results in higher melting points and lower organic solvent solubility compared to the target compound, which may exhibit greater solubility in non-polar solvents due to its alkyl chain .
Electronic Spectra and Stability
  • HOMO-LUMO Gaps : PSMA has a HOMO-LUMO gap of 5.32 eV, indicative of moderate stability and low chemical reactivity . The dimethylbutan-2-yl analogue, with its electron-rich aromatic system, may have a smaller gap, increasing susceptibility to oxidation.

Comparative Data Table

Property 4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA) 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline
Substituent Type Branched alkylamine Sulfonyl-containing amine Methoxy + branched alkylamine
Aromatic Reactivity Activated (electron-donating) Deactivated (electron-withdrawing) Moderately activated
Hydrogen Bonding Weak N–H···N/C–H···π Strong N–H···O (2.48 Å) Moderate O–H···N
Lipophilicity (LogP) High (~3.5 estimated) Moderate (~2.0) Moderate (~2.8)
Biological Activity Potential metal-binding scaffold Low cytotoxicity Unknown
Synthetic Accessibility Moderate (steric hindrance) High High

Biological Activity

4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline, a complex organic compound, has garnered attention in scientific research due to its potential biological activities. This compound features a unique structure that includes an aniline moiety substituted with a 3,3-dimethylbutan-2-yl amino group. Its molecular formula is C₁₃H₁₈N₂, and it is characterized by significant molecular weight and distinctive chemical properties arising from both aromatic and aliphatic components. This article explores the biological activity of this compound, focusing on its interactions with enzymes and receptors, potential therapeutic applications, and relevant research findings.

The biological activity of 4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism of action involves:

  • Binding to Enzymes : The compound may inhibit or activate enzyme activity by binding to active sites or allosteric sites.
  • Receptor Interaction : It can modulate receptor activity by acting as an agonist or antagonist, potentially influencing various signaling pathways.

The presence of the tert-butyl group in the structure contributes steric hindrance, which can enhance binding affinity and selectivity towards biological targets.

Antimicrobial Properties

Research indicates that 4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline exhibits potential antimicrobial properties. Studies have investigated its efficacy against various bacterial strains, suggesting that it may serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Further research is necessary to elucidate these mechanisms and assess the compound's efficacy in vivo .

Study on Enzyme Inhibition

A recent study evaluated the inhibitory effects of 4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline on specific enzymes involved in metabolic pathways. The compound demonstrated moderate inhibition against malate dehydrogenase (MDH), with an IC50 value indicating effective enzyme interaction (IC50 = 1.53 μM) . This suggests its potential role in modulating metabolic processes.

Structure-Activity Relationship (SAR)

A structure-activity relationship study assessed various derivatives of 4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline to identify modifications that enhance biological activity. Results indicated that specific substitutions on the aromatic ring significantly influenced enzyme inhibition potency, highlighting the importance of structural optimization in drug design .

Research Findings Summary

Study Focus Findings
Antimicrobial ActivityExhibits potential against various bacterial strains; requires further investigation.
Anticancer ActivityInduces apoptosis and cell cycle arrest in cancer cells; more studies needed for validation.
Enzyme InhibitionModerate inhibition of MDH (IC50 = 1.53 μM); suggests metabolic modulation potential .
Structure-Activity RelationshipSpecific substitutions enhance biological activity; critical for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline, and what factors influence reaction yield?

  • Answer : The compound is typically synthesized via reductive amination or alkylation of 4-aminobenzylamine with 3,3-dimethylbutan-2-yl halides. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .
  • Catalysts : Pd/C or Raney Ni for reductive amination; base catalysts (e.g., K₂CO₃) for alkylation .
  • Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation .
  • Steric hindrance : The branched 3,3-dimethylbutan-2-yl group may reduce yields, requiring excess alkylating agents .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline?

  • Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–7.0 ppm, methyl groups at δ 1.0–1.5 ppm) .
  • X-ray crystallography : Resolves steric effects of the bulky substituent and confirms amine geometry .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~235) .
  • FT-IR : Identifies N-H stretches (~3350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. How does the steric environment of the 3,3-dimethylbutan-2-yl group affect the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : The bulky substituent:

  • Reduces electrophilicity at the benzylic carbon, slowing SN2 reactions .
  • Promotes elimination (e.g., Hofmann degradation) under strong basic conditions .
  • Influences regioselectivity in electrophilic aromatic substitution, directing incoming groups to the meta position .

Advanced Research Questions

Q. What computational methods are employed to predict the binding affinity of 4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline with biological targets?

  • Answer :

  • Molecular docking (AutoDock Vina) : Simulates interactions with enzyme active sites (e.g., cytochrome P450) using flexible ligand sampling .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling : Correlates substituent lipophilicity (logP ~3.5) with antimicrobial activity .

Q. How can researchers resolve contradictions in reported reaction outcomes when using different solvents or catalysts for derivatization?

  • Answer : Contradictions arise from:

  • Solvent polarity : Polar solvents (e.g., DMSO) stabilize transition states in SNAr reactions, while non-polar solvents favor radical pathways .
  • Catalyst specificity : Pd/C may over-reduce nitro intermediates, whereas PtO₂ preserves functional groups .
  • Mitigation : Use DOE (Design of Experiments) to optimize solvent-catalyst pairs and validate with HPLC-MS .

Q. What strategies are used to optimize the compound’s pharmacokinetic properties based on its logP and molecular weight?

  • Answer :

  • logP adjustment : Introduce hydrophilic groups (e.g., -SO₃H) via sulfonation to reduce logP from ~3.5 to <2, enhancing solubility .
  • Molecular weight control : Fragment-based design replaces the 3,3-dimethylbutan-2-yl group with smaller substituents (e.g., cyclopropyl) while retaining activity .
  • Prodrug synthesis : Acetylate the amine to improve membrane permeability, with enzymatic cleavage in vivo .

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